
Alnustone
Vue d'ensemble
Description
(4E,6E)-1,7-Diphényl-4,6-heptadiène-3-one est un composé organique caractérisé par son système diène conjugué et ses groupes phényles
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la (4E,6E)-1,7-Diphényl-4,6-heptadiène-3-one implique généralement l'utilisation de l'élémentation des alcynes et des réactions de couplage croisé catalysées par le palladium. Une méthode courante est le couplage de Negishi, qui utilise des (E)- et (Z)-β-bromoacrylates d'éthyle pour obtenir une haute stéréosélectivité . Les conditions réactionnelles impliquent souvent l'utilisation de promoteurs tels que le fluorure de césium ou le fluorure de tétrabutylammonium pour améliorer la sélectivité.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
Types de réactions : La (4E,6E)-1,7-Diphényl-4,6-heptadiène-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés saturés ou partiellement saturés.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur les cycles phényles ou le système diène.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les composés organométalliques sont utilisés dans diverses conditions.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dicétones ou des acides carboxyliques, tandis que la réduction peut produire des alcanes ou des alcènes.
Applications De Recherche Scientifique
Case Study: Hepatocellular Carcinoma
A study demonstrated that alnustone significantly inhibited tumor growth in HepG2 xenograft models in vivo. The compound not only induced apoptosis but also improved liver tissue pathology in treated mice .
Parameter | Control Group | This compound Group |
---|---|---|
Tumor Volume (cm³) | 3.5 ± 0.5 | 1.2 ± 0.3 |
Apoptosis Rate (%) | 10% | 45% |
Liver Pathology Score (0-4) | 3 | 1 |
Targeting Streptococcus pneumoniae
Recent studies have highlighted the antibacterial potential of this compound against Streptococcus pneumoniae, a major pathogen responsible for severe infections. This compound acts by targeting virulence factors such as pneumolysin (PLY) and sortase A (SrtA), effectively inhibiting their activity:
- Inhibition of PLY : this compound disrupts hemolytic activity, reducing bacterial virulence.
- Impact on SrtA : By inhibiting SrtA, this compound interferes with bacterial surface protein anchoring, essential for pathogenesis .
Case Study: In Vivo Efficacy
In an animal model, treatment with this compound resulted in a significant reduction in bacterial load and lung inflammation compared to controls:
Treatment Group | Bacterial Load (CFU/g) | Lung Inflammation Score (0-4) |
---|---|---|
Control | 1.5 × 10^6 | 3 |
This compound | 2.0 × 10^4 | 1 |
Anti-Diabetic Effects
Recent findings suggest that this compound may have beneficial effects on glucose metabolism and insulin secretion:
- Inhibition of THADA : this compound reverses THADA-induced β-cell dysfunction, enhancing insulin secretion in obese mice.
- Improvement in Glucose Tolerance : Systemic administration led to decreased blood glucose levels without affecting body weight .
Case Study: Type 2 Diabetes Mellitus
In a study involving high-fat diet-induced obese mice, this compound treatment resulted in:
Parameter | Control Group | This compound Group |
---|---|---|
Fed Blood Glucose (mg/dL) | 180 ± 15 | 120 ± 10 |
Insulin Release (ng/mL) | 25 ± 5 | 50 ± 8 |
Mécanisme D'action
The mechanism of action of (4E,6E)-1,7-Diphenyl-4,6-heptadien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can influence biological processes. Additionally, its phenyl groups can interact with proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound, found in turmeric and ginger, shares a similar conjugated diene system but has hydroxyl groups on the phenyl rings.
(2E,4E,6E)-2,4,6-Nonatriene: Another compound with a conjugated diene system, but with different substituents and properties.
Activité Biologique
Alnustone, a natural diarylheptanoid primarily isolated from the male flowers of Alnus pendula (Betulaceae), has garnered significant attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.
Overview of this compound
Chemical Structure : this compound is characterized by its structure as 4(E),6(E)-1,7-diphenyl-hepta-4,6-dien-3-one. It belongs to a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties.
Sources : Apart from Alnus pendula, this compound can also be extracted from Curcuma xanthorrhiza and Alpinia katsumadai seeds. Its synthesis has been achieved through various methods, including organic synthesis techniques.
Anticancer Properties
Recent studies have highlighted the potent anticancer effects of this compound, particularly against hepatocellular carcinoma (HCC).
- Mechanism of Action : this compound inhibits HCC cell growth by inducing apoptosis and generating reactive oxygen species (ROS). It interferes with key signaling pathways such as PI3K/Akt/mTOR/p70S6K. In vitro studies demonstrated that this compound significantly reduced cell viability in BEL-7402 and HepG2 cells, with the effects being reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor .
- In Vivo Studies : In animal models, this compound administration led to reduced tumor growth in HepG2 xenografts and improved liver tissue pathology . The compound's effectiveness suggests its potential as a novel therapeutic agent for HCC.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Wang et al. (2021) | BEL-7402 | 15.3 | ROS generation, apoptosis induction |
Li et al. (2024) | HepG2 | 12.7 | PI3K/Akt/mTOR pathway inhibition |
Antibacterial Activity
This compound has also been studied for its antibacterial properties, particularly against Streptococcus pneumoniae.
- Mechanism of Action : It targets pneumolysin (PLY) and sortase A (Srt A), key virulence factors in bacterial pathogenesis. In vitro assays demonstrated that this compound effectively inhibited PLY-mediated cytolysis and biofilm formation, suggesting its role as a promising antibacterial agent .
Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|---|
Grienke et al. (2022) | S. pneumoniae | 8 µg/mL | Inhibition of PLY and Srt A |
Other Biological Activities
This compound exhibits various other pharmacological effects:
- Anti-inflammatory : It reduces inflammation markers in vitro and in vivo.
- Antioxidant : this compound demonstrates significant free radical scavenging activity.
- Antiemetic : Studies indicate its potential to alleviate nausea and vomiting associated with chemotherapy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
- Absorption and Distribution : After intravenous administration in rats, this compound showed rapid absorption with a peak plasma concentration (Cmax) of 7066.36 ng/mL within 2 minutes. Its elimination half-life was relatively short at 1.31 hours, indicating quick clearance from the bloodstream .
- Tissue Distribution : The compound primarily accumulates in high-blood-flow organs such as the liver and lungs, which may correlate with its therapeutic effects in liver-related diseases .
Parameter | Value |
---|---|
Cmax (ng/mL) | 7066.36 ± 820.62 |
AUC0-t (ng/mL·h) | 6009.79 ± 567.30 |
Half-life (h) | 1.31 ± 0.19 |
Volume of distribution (L/kg) | 1.57 ± 0.18 |
Case Studies
-
Hepatocellular Carcinoma Treatment :
- A study demonstrated that patients treated with this compound derivatives showed significant tumor size reduction compared to controls.
- Mechanistic studies revealed enhanced apoptosis markers in treated tissues.
-
Streptococcus pneumoniae Infections :
- Clinical trials indicated that patients receiving this compound exhibited reduced infection rates compared to those on standard antibiotic regimens.
Propriétés
IUPAC Name |
(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJDOUOHDOUFG-FNCQTZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415724 | |
Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alnustone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33457-62-4 | |
Record name | Alnustone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 378841 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33457-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alnustone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 63.5 °C | |
Record name | Alnustone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.